molecular formula C6H12O2 B13455725 2-(2-Methyloxetan-2-yl)ethan-1-ol

2-(2-Methyloxetan-2-yl)ethan-1-ol

Cat. No.: B13455725
M. Wt: 116.16 g/mol
InChI Key: YOSHXFNZIXPGPF-UHFFFAOYSA-N
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Description

2-(2-Methyloxetan-2-yl)ethan-1-ol is an organic compound with the molecular formula C6H12O2 It features a four-membered oxetane ring substituted with a methyl group and an ethan-1-ol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyloxetan-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 3-hydroxy-2-methylpropyl alcohol derivatives. This reaction can be catalyzed by acids or bases and often requires specific temperature and pressure conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyloxetan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The oxetane ring can be reduced under specific conditions to yield open-chain alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the oxetane ring.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-(2-Methyloxetan-2-yl)ethanal or 2-(2-Methyloxetan-2-yl)ethanone.

    Reduction: Formation of 2-(2-Methylpropyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methyloxetan-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Methyloxetan-2-yl)ethan-1-ol depends on its specific application. In chemical reactions, the oxetane ring’s strain and the hydroxyl group’s reactivity play crucial roles. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methyloxetan-3-yl)ethan-1-ol: Similar structure but with a different substitution pattern on the oxetane ring.

    2-(2-(2-Methoxyethoxy)ethoxy)ethan-1-ol: Contains additional ether linkages, leading to different chemical properties.

Uniqueness

2-(2-Methyloxetan-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other oxetane derivatives. Its combination of an oxetane ring and an ethan-1-ol side chain makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-(2-methyloxetan-2-yl)ethanol

InChI

InChI=1S/C6H12O2/c1-6(2-4-7)3-5-8-6/h7H,2-5H2,1H3

InChI Key

YOSHXFNZIXPGPF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCO1)CCO

Origin of Product

United States

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